molecular formula C8H14O B8805359 4-Allyltetrahydro-2H-pyran

4-Allyltetrahydro-2H-pyran

Cat. No. B8805359
M. Wt: 126.20 g/mol
InChI Key: MOGRWZVUMDUGCA-UHFFFAOYSA-N
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Patent
US09035059B2

Procedure details

Methyltriphenylphosphonium bromide (2.18 g, 6.10 mmol) was suspended in tetrahydrofuran (50 mL) under an argon atmosphere, and potassium hexamethyldisilazane (toluene solution, 0.5 mol/L) (11.0 mL, 5.49 mmol) was added dropwise thereto at room temperature, followed by stirring for 1 hr. The reaction mixture was cooled to −78° C., a solution of (tetrahydropyran-4-yl)acetaldehyde (391 mg, 3.05 mmol) in tetrahydrofuran (10 mL) was added dropwise thereto, and the mixture was warmed to room temperature, followed by stirring for 1 hr. Saturated aqueous ammonium chloride solution was added to the reaction mixture and the mixture was extracted with diethyl ether. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The desiccant was filtered off, followed by concentration under reduced pressure. The residue was purified by silica gel column chromatography (hexane only→hexane:ethyl acetate=9:1) to afford 4-(prop-2-en-1-yl)tetrahydro-2 H-pyran as a pale yellow oil (245 mg).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
391 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.18 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][Si](C)(C)N[Si](C)(C)C.[K].[O:11]1[CH2:16][CH2:15][CH:14]([CH2:17][CH:18]=O)[CH2:13][CH2:12]1.[Cl-].[NH4+]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[CH2:17]([CH:14]1[CH2:15][CH2:16][O:11][CH2:12][CH2:13]1)[CH:18]=[CH2:1] |f:0.1,3.4,5.6,^1:9|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[K]
Step Two
Name
Quantity
391 mg
Type
reactant
Smiles
O1CCC(CC1)CC=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
2.18 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
by stirring for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane only→hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 245 mg
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.